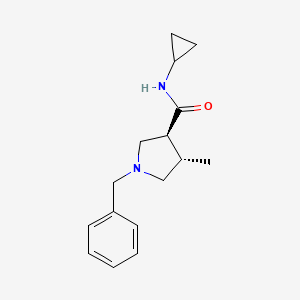
3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)- may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), diazo compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3S,4S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-benzyl-4-methyl-3-pyrrolidinecarboxylic acid
- Trans-1-benzyl-3-methyl-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Uniqueness
Trans-1-benzyl-N-cyclopropyl-4-methyl-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and its structural configuration
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-N-cyclopropyl-4-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-12-9-18(10-13-5-3-2-4-6-13)11-15(12)16(19)17-14-7-8-14/h2-6,12,14-15H,7-11H2,1H3,(H,17,19)/t12-,15-/m1/s1 |
InChI Key |
UUPRZHFECHMJNI-IUODEOHRSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)NC2CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CC1C(=O)NC2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















